Computed Lipophilicity (XLogP3-AA) Provides Favorable Central Nervous System Multiparameter Optimization (CNS MPO) Desirability vs. the 4-(Trifluoromethoxy)phenyl Analog
The target compound exhibits a computed XLogP3-AA of 5.5, which is 1.2 log units lower than the direct comparator 3-(2-iodobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide (CAS 888457-58-7), which has an XLogP3-AA of 6.7 [1]. This difference positions the target compound closer to the optimal CNS drug-like lipophilicity range (XLogP 3–5) defined by the CNS MPO scoring system, whereas the trifluoromethoxy analog falls substantially above it, raising concerns for higher non-specific binding and poorer oral absorption [2].
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.5 |
| Comparator Or Baseline | 3-(2-iodobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide (CID 16817562): XLogP3-AA = 6.7 |
| Quantified Difference | ΔXLogP3-AA = −1.2 units |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem (2025 release) |
Why This Matters
A ΔXLogP3 of 1.2 units is considered significant in medicinal chemistry and directly impacts CNS penetration probability, plasma protein binding, and solubility—key filters in compound triaging for neuroscience or whole-organism screening programs.
- [1] PubChem. (2025). Compound Summary for CID 16800778 and CID 16817562. National Center for Biotechnology Information. View Source
- [2] Wager, T. T., et al. (2010). Defining desirable central nervous system drug space through the alignment of molecular properties, in vitro ADME, and safety attributes. ACS Chemical Neuroscience, 1(6), 420–434. View Source
